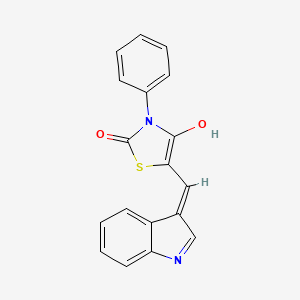![molecular formula C26H30FN3O2 B6051095 N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6051095.png)
N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide, also known as FP1, is a small molecule drug that has been developed for scientific research purposes. It is a potent and selective inhibitor of the protein-protein interaction between FKBP51 and the glucocorticoid receptor, which plays a key role in regulating stress responses.
作用機序
N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide specifically binds to the FKBP51 protein, which is a co-chaperone of the glucocorticoid receptor. By inhibiting the interaction between FKBP51 and the glucocorticoid receptor, N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide enhances the sensitivity of the receptor to glucocorticoid hormones, which are important regulators of the stress response. This results in a decrease in stress-related behaviors and an increase in resilience to stress.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide has been shown to have significant effects on the regulation of the stress response in animal models. It has been found to decrease anxiety-like behavior, increase social interaction, and improve cognitive function. Additionally, N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide has been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the major advantages of N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide is its specificity for the FKBP51-glucocorticoid receptor interaction, which allows for precise modulation of this pathway. Additionally, N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide has been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide is its relatively high cost, which may limit its use in some research settings.
将来の方向性
There are several future directions for the use of N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide in scientific research. One area of interest is the investigation of the role of the FKBP51-glucocorticoid receptor pathway in the development of stress-related disorders and the potential for N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide as a therapeutic agent. Additionally, N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide may be useful in studying the molecular mechanisms of glucocorticoid receptor signaling and the development of new treatments for other diseases such as cancer and autoimmune disorders. Finally, the development of new analogs of N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide with improved pharmacokinetic properties and lower cost may further enhance its utility as a research tool.
合成法
The synthesis of N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide involves several steps, including the preparation of the starting materials, the coupling reaction, and the purification of the final product. The starting materials are commercially available and can be easily obtained. The coupling reaction involves the use of a coupling reagent and a base to form the peptide bond between the piperidine and indole moieties. The final product is purified by column chromatography to obtain a high purity yield.
科学的研究の応用
N-(2-fluorobenzyl)-3-{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}propanamide has been developed as a research tool to study the role of the FKBP51-glucocorticoid receptor interaction in stress-related disorders such as depression, anxiety, and post-traumatic stress disorder. It has also been used to investigate the molecular mechanisms of glucocorticoid receptor signaling and the development of new therapeutic strategies for stress-related disorders.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-[1-[3-(1H-indol-3-yl)propanoyl]piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O2/c27-23-9-3-1-7-21(23)17-29-25(31)13-11-19-6-5-15-30(18-19)26(32)14-12-20-16-28-24-10-4-2-8-22(20)24/h1-4,7-10,16,19,28H,5-6,11-15,17-18H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVCNBBENCWVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CNC3=CC=CC=C32)CCC(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6051012.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6051025.png)
![methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6051037.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B6051044.png)
![methyl 5-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B6051049.png)
![2-hydroxybenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6051071.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol trifluoroacetate (salt)](/img/structure/B6051074.png)
![(3,4-dimethoxyphenyl){1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6051077.png)
![2-[(5-methyl-3-isoxazolyl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6051086.png)

![ethyl 5-(4-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6051100.png)
![1-benzyl-4-{[1-(3-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B6051106.png)
![2-[3-({[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino}carbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B6051112.png)
![N-(3,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6051114.png)